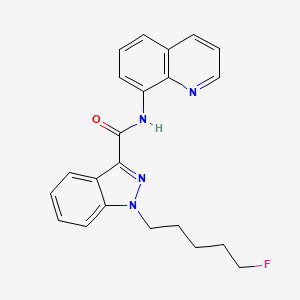

5-Fluoro THJ

Description

Properties

Molecular Formula |

C22H21FN4O |

|---|---|

Molecular Weight |

376.4 |

IUPAC Name |

1-(5-fluoropentyl)-N-quinolin-8-ylindazole-3-carboxamide |

InChI |

InChI=1S/C22H21FN4O/c23-13-4-1-5-15-27-19-12-3-2-10-17(19)21(26-27)22(28)25-18-11-6-8-16-9-7-14-24-20(16)18/h2-3,6-12,14H,1,4-5,13,15H2,(H,25,28) |

InChI Key |

GMRIDDSOZRLMAN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=NN2CCCCCF)C(=O)NC3=CC=CC4=C3N=CC=C4 |

Synonyms |

1-(5-fluoropentyl)-N-(quinolin-8-yl)-1H-indazole-3-carboxamide |

Origin of Product |

United States |

Foundational & Exploratory

5-Fluoro THJ: A Technical Guide for Researchers

An In-depth Whitepaper on the Chemical Structure, Properties, and Methodologies of a Novel Synthetic Cannabinoid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoro THJ, a synthetic cannabinoid and a derivative of THJ 018. This document collates available data on its chemical structure, physicochemical and pharmacological properties, and outlines detailed experimental protocols for its synthesis, analysis, and biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of novel psychoactive substances and the development of related therapeutics.

Chemical Identity and Physicochemical Properties

This compound, also known by its synonyms 5F-THJ 018 and THJ-2201, is a synthetic cannabinoid characterized by an indazole-3-carboxamide core structure.[1][2] It is structurally analogous to other synthetic cannabinoids, featuring a fluorinated pentyl chain, a modification known to influence potency and metabolism.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-(5-fluoropentyl)-N-quinolin-8-yl-1H-indazole-3-carboxamide | [1] |

| CAS Number | 2180934-72-7 | [1] |

| Molecular Formula | C₂₂H₂₁FN₄O | [1] |

| Molecular Weight | 376.4 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | DMF: 5 mg/mL, DMSO: 5 mg/mL | [1] |

| UV max (λmax) | 245, 332 nm | [1] |

| SMILES | O=C(NC1=C(N=CC=C2)C2=CC=C1)C3=NN(CCCCCF)C4=C3C=CC=C4 | [1] |

| InChI | InChI=1S/C22H21FN4O/c23-13-4-1-5-15-27-19-12-3-2-10-17(19)21(26-27)22(28)25-18-11-6-8-16-9-7-14-24-20(16)18/h2-3,6-12,14H,1,4-5,13,15H2,(H,25,28) | [1] |

Synthesis

While a specific, detailed synthesis protocol for this compound is not publicly available, a general and efficient two-step synthesis for analogous 1-arylindazole-3-carboxamides has been reported.[3] This methodology can be adapted for the synthesis of this compound. The proposed synthetic route involves the preparation of an indazole-3-carboxylic acid intermediate, followed by an amide coupling reaction.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: General Synthesis of Indazole-3-Carboxamides

This protocol is adapted from a general procedure for the synthesis of 1H-indazole-3-carboxamides.

-

Preparation of 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid (Intermediate):

-

To a solution of 1H-indazole-3-carboxylic acid in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate).

-

Add 1-bromo-5-fluoropentane dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the intermediate by column chromatography.

-

-

Amide Coupling to form this compound (Final Product):

-

To a solution of the intermediate carboxylic acid in DMF, add 1-hydroxybenzotriazole (HOBT), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and triethylamine (TEA).

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Add 8-aminoquinoline to the reaction mixture and continue stirring for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, work up the reaction mixture by washing with 10% sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.

-

Purify the final product, this compound, by column chromatography.

-

Pharmacological Properties

The physiological and toxicological properties of this compound have not been extensively determined.[1] However, as a derivative of the synthetic cannabinoid THJ-018, it is presumed to act as a cannabinoid receptor agonist.[4] Its structural analog, THJ-2201 (a synonym for this compound), has been shown to enhance in vitro CB1 receptor-mediated neuronal differentiation.[5]

Table 2: Pharmacological Data Summary (Predicted/Inferred)

| Parameter | Value/Activity | Source(s) |

| Receptor Target(s) | Cannabinoid Receptor 1 (CB1), Cannabinoid Receptor 2 (CB2) | [6] |

| Activity | Presumed Agonist | [4] |

| In Vitro Effects | Enhances CB1 receptor-mediated neuronal differentiation (as THJ-2201) | [5] |

Cannabinoid Receptor Signaling Pathway

As a presumed CB1 receptor agonist, this compound is expected to activate the canonical G-protein coupled receptor (GPCR) signaling cascade. This involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

Caption: Presumed CB1 receptor signaling pathway for this compound.

Experimental Protocols for Pharmacological Evaluation

The following are general protocols for assessing the in vitro and in vivo pharmacology of synthetic cannabinoids, which can be applied to this compound.[6][7][8]

-

Membrane Preparation: Prepare cell membranes from cells expressing human CB1 or CB2 receptors.

-

Competition Binding: Incubate the cell membranes with a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the Ki value for this compound by non-linear regression analysis of the competition binding data.

-

Animal Acclimation: Acclimate male mice to the experimental conditions.

-

Drug Administration: Administer varying doses of this compound (or vehicle control) to different groups of mice.

-

Behavioral and Physiological Assessment: At specified time points after administration, assess the mice for the four characteristic signs of cannabinoid activity:

-

Hypothermia: Measure rectal temperature.

-

Analgesia: Use a tail-flick or hot-plate test.

-

Catalepsy: Measure the time the mouse remains immobile on a bar.

-

Hypoactivity: Measure locomotor activity in an open field.

-

-

Data Analysis: Analyze the dose-dependent effects of this compound on each of the four parameters.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the identification and quantification of synthetic cannabinoids in various matrices.

Experimental Workflow for GC-MS Analysis

Caption: General workflow for the GC-MS analysis of this compound.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the GC-MS analysis of synthetic cannabinoids.[9]

-

Sample Preparation:

-

Extract this compound from the sample matrix (e.g., herbal material, biological fluid) using a suitable organic solvent (e.g., methanol, ethyl acetate).

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization (Silylation):

-

To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl derivative of any polar functional groups.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

Gas Chromatograph (GC) Conditions:

-

Column: Use a suitable capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: Implement a temperature gradient to ensure separation of the analyte from other components.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Scan Mode: Full scan mode to obtain the mass spectrum of the analyte.

-

-

-

Data Analysis:

-

Identify the this compound derivative peak in the chromatogram based on its retention time.

-

Confirm the identity by comparing the obtained mass spectrum with a reference spectrum from a spectral library.

-

Conclusion

This compound is a synthetic cannabinoid with a chemical structure and inferred pharmacological profile that warrant further investigation. This technical guide provides a foundational understanding of its properties and outlines key experimental methodologies for its study. Researchers are encouraged to utilize the provided information as a starting point for their investigations into the synthesis, analysis, and biological effects of this and other novel psychoactive substances. Due to the limited publicly available data, further empirical studies are crucial to fully characterize the pharmacological and toxicological profile of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Substance Details 1-(5-fluoropentyl)-N-(quinolin-8-yl)-1H-indazole-3-carboxamide [unodc.org]

- 3. iris.unina.it [iris.unina.it]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of THJ-2201

For Research, Scientific, and Drug Development Professionals

Disclaimer: The following document outlines a plausible synthetic pathway for THJ-2201 based on established chemical principles and analogous reactions reported in the scientific literature. THJ-2201 is a Schedule I controlled substance in the United States, and its synthesis should only be undertaken by licensed professionals in a controlled research setting. This guide is for informational and research purposes only.

Introduction

THJ-2201, chemically known as 1---INVALID-LINK--methanone, is a synthetic cannabinoid that has been identified in forensic and research contexts.[1] It is an analog of AM-2201, characterized by the substitution of the indole core with an indazole base.[1] This guide provides a comprehensive overview of a proposed synthesis pathway for THJ-2201, including precursor data, detailed experimental protocols, and a visual representation of the synthetic route.

Precursors and Reagents

The successful synthesis of THJ-2201 relies on the availability of key precursors and reagents. The following table summarizes the essential compounds for the proposed pathway.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| Indazole-3-carboxylic acid | C₈H₆N₂O₂ | 162.15 | Starting Material |

| Sodium Hydride (NaH) | NaH | 24.00 | Deprotonating Agent |

| 1-Bromo-5-fluoropentane | C₅H₁₀BrF | 169.03 | Alkylating Agent |

| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | Chlorinating Agent |

| Naphthalene | C₁₀H₈ | 128.17 | Acylation Substrate |

| Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | Lewis Acid Catalyst |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |

Proposed Synthesis Pathway

The proposed synthesis of THJ-2201 is a multi-step process commencing with indazole-3-carboxylic acid. The pathway involves an initial N-alkylation to introduce the 5-fluoropentyl chain, followed by the conversion of the carboxylic acid to an acyl chloride, and culminating in a Friedel-Crafts acylation with naphthalene to yield the final product.

Logical Diagram of the Synthesis Pathway

Caption: Proposed synthesis pathway for THJ-2201.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for each step in the proposed synthesis of THJ-2201. These protocols are based on general procedures for similar chemical transformations.

Step 1: Synthesis of 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid (N-Alkylation)

This procedure is adapted from general methods for the N-alkylation of indazoles.[2][3]

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add indazole-3-carboxylic acid (1.0 eq).

-

Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromo-5-fluoropentane (1.2 eq) dropwise via the dropping funnel.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Acidify the aqueous solution with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 1-(5-fluoropentyl)-1H-indazole-3-carbonyl chloride (Acyl Chloride Formation)

This protocol is based on standard procedures for converting carboxylic acids to acyl chlorides.[4]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the dried 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid (1.0 eq).

-

Reaction: Add an excess of thionyl chloride (SOCl₂, ~5-10 eq) and a catalytic amount of DMF.

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 1-(5-fluoropentyl)-1H-indazole-3-carbonyl chloride is typically used in the next step without further purification.

Step 3: Synthesis of 1-(5-fluoropentyl)-1H-indazol-3-ylmethanone (THJ-2201) (Friedel-Crafts Acylation)

This final step is a classic Friedel-Crafts acylation reaction.[5][6]

-

Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add naphthalene (1.1 eq) and anhydrous dichloromethane (DCM).

-

Catalyst Addition: Cool the mixture to 0 °C in an ice bath and add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise. Stir the resulting suspension for 15 minutes.

-

Acylation: Dissolve the crude 1-(5-fluoropentyl)-1H-indazole-3-carbonyl chloride from the previous step in anhydrous DCM. Add this solution dropwise to the naphthalene-AlCl₃ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by 1M HCl. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield THJ-2201.

This document is intended for a professional audience and assumes a working knowledge of synthetic organic chemistry techniques and safety procedures.

References

- 1. wuxibiology.com [wuxibiology.com]

- 2. research.ucc.ie [research.ucc.ie]

- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 4. prepchem.com [prepchem.com]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Agonist: A Technical Guide to the Cannabinoid Receptor Interaction of 5F-THJ-018

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of 5F-THJ-018, a synthetic cannabinoid, at cannabinoid receptors CB1 and CB2. Due to a scarcity of direct research on 5F-THJ-018, this document synthesizes data from structurally analogous compounds, particularly the indazole analog of JWH-018, to project its pharmacological profile. This guide details its anticipated potent agonism, downstream signaling cascades, and the experimental methodologies crucial for its characterization. All quantitative data are presented in structured tables, and key cellular processes are visualized through detailed diagrams to facilitate a deeper understanding of its molecular interactions.

Introduction

Synthetic cannabinoid receptor agonists (SCRAs) represent a vast and structurally diverse class of psychoactive substances. 5F-THJ-018 is a relatively novel compound belonging to the indazole class of SCRAs, structurally related to the well-characterized synthetic cannabinoid JWH-018. The defining feature of these compounds is their high affinity and efficacy at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which mediate the physiological and psychoactive effects of cannabinoids. The introduction of a 5-fluoropentyl chain, as seen in many synthetic cannabinoids, is often associated with increased binding affinity for CB1 receptors.[[“]][2][3] This guide will explore the expected mechanism of action of 5F-THJ-018, drawing parallels from its close structural relatives to provide a robust theoretical framework for researchers.

Quantitative Pharmacological Profile

The pharmacological activity of a ligand at its receptor is defined by its binding affinity (Ki) and its functional efficacy (EC50). While direct quantitative data for 5F-THJ-018 is limited, the following tables summarize expected values based on the known pharmacology of analogous synthetic cannabinoids, such as JWH-018 and its fluorinated derivatives.[2][4][5][6]

Table 1: Anticipated Cannabinoid Receptor Binding Affinities (Ki) of 5F-THJ-018 Analogs

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Reference Compound |

| JWH-018 | 9.0 | 2.94 | N/A |

| AM-2201 (5-fluoro JWH-018) | 1.0 | 2.6 | JWH-018 |

| 5F-THJ-018 (Projected) | < 9.0 | ~2-3 | JWH-018 |

Lower Ki values indicate higher binding affinity.

Table 2: Anticipated Cannabinoid Receptor Functional Efficacies (EC50) of 5F-THJ-018 Analogs

| Compound | CB1 Receptor EC50 (nM) | CB2 Receptor EC50 (nM) | Assay Type |

| JWH-018 | 4.4 - 14.7 | 6.5 - 206 | cAMP accumulation / MAPK activation |

| AM-2201 (5-fluoro JWH-018) | 2.8 - 5.9 | 7.3 | Membrane Potential Assay |

| 5F-THJ-018 (Projected) | < 15 | ~5-200 | Various functional assays |

Lower EC50 values indicate greater potency.

Mechanism of Action and Signaling Pathways

Upon binding to and activating CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), 5F-THJ-018 is expected to initiate a cascade of intracellular signaling events.[7] As a potent agonist, it is anticipated to be a full agonist, similar to many synthetic cannabinoids, in contrast to the partial agonism of THC.[[“]][[“]][[“]]

G-Protein Coupling and Downstream Effectors

CB1 and CB2 receptors primarily couple to inhibitory G-proteins (Gi/o).[10] Activation of these G-proteins by an agonist like 5F-THJ-018 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[10][11] This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors.

Simultaneously, the βγ-subunits of the activated G-protein can modulate other signaling pathways, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[10][12] These actions contribute to the overall inhibitory effect of cannabinoid receptor activation on neuronal excitability.

Additionally, cannabinoid receptor activation is known to stimulate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, which is involved in regulating gene expression and cell proliferation.[10]

References

- 1. consensus.app [consensus.app]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 8. consensus.app [consensus.app]

- 9. consensus.app [consensus.app]

- 10. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of 1-(5-fluoropentyl)-N-8-quinolinyl-1H-indazole-3-carboxamide (5F-THJ-018): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 1-(5-fluoropentyl)-N-8-quinolinyl-1H-indazole-3-carboxamide, a synthetic cannabinoid commonly known as 5F-THJ-018. Due to the limited availability of direct pharmacological data for 5F-THJ-018 in peer-reviewed literature, this guide leverages data from its close structural analogs, primarily THJ-018 and the structurally related fluorinated synthetic cannabinoid THJ-2201, to project its likely properties. Synthetic cannabinoids, including those of the indazole-3-carboxamide class, are known to act as potent agonists at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. The addition of a terminal fluorine atom to the pentyl chain, as seen in 5F-THJ-018, is a common structural modification in synthetic cannabinoids that often leads to increased potency at cannabinoid receptors. This document details the anticipated receptor binding affinity, functional activity, metabolic pathways, and signaling cascades associated with 5F-THJ-018, supported by detailed experimental methodologies and visual representations of key pathways and workflows.

Introduction

1-(5-fluoropentyl)-N-8-quinolinyl-1H-indazole-3-carboxamide (5F-THJ-018) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. These compounds mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, by interacting with the endocannabinoid system. The indazole-3-carboxamide scaffold is a common feature in many potent SCRAs. The structure of 5F-THJ-018 is characterized by an indazole core, a 5-fluoropentyl tail, and an N-8-quinolinyl head group. The quinoline moiety, a bicyclic aromatic heterocycle, is also found in various pharmacologically active compounds and may contribute to the molecule's interaction with its biological targets.

Receptor Binding and Functional Activity

Anticipated Receptor Binding Affinity and Potency

The non-fluorinated parent compound, THJ-018, has been reported to be a potent cannabinoid receptor agonist. Studies on other synthetic cannabinoids have demonstrated that the introduction of a terminal fluorine on the N-pentyl chain generally increases binding affinity for the CB1 receptor. Therefore, it is highly probable that 5F-THJ-018 is a potent agonist at both CB1 and CB2 receptors, likely with nanomolar or even sub-nanomolar affinity.

Table 1: Postulated Cannabinoid Receptor Affinity and Potency of 5F-THJ-018

| Compound | Target | Parameter | Value (Predicted) | Remarks |

| 5F-THJ-018 | Human CB1 Receptor | Ki | Low nM to sub-nM | Based on data from related fluorinated synthetic cannabinoids. |

| Human CB2 Receptor | Ki | Low nM to sub-nM | Expected high affinity similar to other potent SCRAs. | |

| Human CB1 Receptor | EC50 | Low nM | Expected to be a potent full agonist. | |

| Human CB2 Receptor | EC50 | Low nM | Expected to be a potent full agonist. |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the pharmacological profile of synthetic cannabinoids like 5F-THJ-018.

Cannabinoid Receptor Binding Assay (Radioligand Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4) is used.

-

Incubation: Membranes are incubated with a fixed concentration of a high-affinity radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) and varying concentrations of the test compound (5F-THJ-018).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity Assay (cAMP Accumulation Assay)

This assay measures the functional potency (EC₅₀) and efficacy of a compound as an agonist at Gi/o-coupled receptors like CB1 and CB2 by quantifying the inhibition of adenylyl cyclase activity.

Methodology:

-

Cell Culture: Cells expressing CB1 or CB2 receptors are cultured to near confluency.

-

Stimulation: Cells are pre-incubated with varying concentrations of the test compound (5F-THJ-018) followed by stimulation with forskolin, an adenylyl cyclase activator.

-

Lysis and Detection: Cells are lysed, and the intracellular cyclic adenosine monophosphate (cAMP) levels are measured using a suitable detection kit, often based on competitive immunoassay principles (e.g., HTRF or ELISA).

-

Data Analysis: The concentration of the test compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production (EC₅₀) is determined by fitting the data to a sigmoidal dose-response curve. Efficacy is determined by comparing the maximal inhibition produced by the test compound to that of a known full agonist.

Metabolism

The metabolic fate of 5F-THJ-018 is predicted to be extensive, a common characteristic of synthetic cannabinoids. Studies on the closely related compounds THJ-018 and THJ-2201 provide significant insights into the expected metabolic pathways.

Anticipated Metabolic Pathways

Based on the metabolism of THJ-018 and THJ-2201, the primary metabolic transformations for 5F-THJ-018 are expected to involve:

-

Oxidative Defluorination: The 5-fluoropentyl chain is a likely site for metabolism, leading to the formation of a 5-hydroxypentyl metabolite, followed by further oxidation to a carboxylic acid derivative. This is a common pathway for many 5-fluoropentyl-containing synthetic cannabinoids.

-

Hydroxylation: Hydroxylation can occur at various positions on the molecule, including the indazole ring and the quinoline moiety.

-

Glucuronidation: The hydroxylated metabolites can undergo phase II metabolism through conjugation with glucuronic acid to form more water-soluble glucuronides for excretion.

Table 2: Predicted Major Metabolites of 5F-THJ-018

| Metabolic Pathway | Predicted Metabolite |

| Oxidative Defluorination & Oxidation | 1-(5-carboxypentyl)-N-8-quinolinyl-1H-indazole-3-carboxamide |

| Hydroxylation | Hydroxylated derivatives on the quinoline or indazole ring |

| Glucuronidation | Glucuronide conjugates of hydroxylated metabolites |

Signaling Pathways

As a potent cannabinoid receptor agonist, 5F-THJ-018 is expected to activate the canonical signaling pathways associated with CB1 and CB2 receptors. These receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.

CB1/CB2 Receptor Signaling Cascade

Activation of CB1 and CB2 receptors by an agonist like 5F-THJ-018 initiates a cascade of intracellular events:

-

G Protein Activation: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the Gi/o protein, leading to its dissociation from the βγ-subunits.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The Gβγ subunits can directly modulate the activity of ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of G protein-coupled inwardly rectifying K⁺ (GIRK) channels.

-

Activation of MAP Kinase Pathway: Cannabinoid receptor activation can also lead to the activation of the mitogen-activated protein (MAP) kinase cascade, including ERK, JNK, and p38, which are involved in regulating gene expression and cell proliferation.

Visualizations

Experimental Workflow for In Vitro Pharmacological Characterization

Caption: Workflow for determining receptor binding and functional activity.

Cannabinoid Receptor Signaling Pathway

Caption: G-protein-coupled signaling cascade initiated by CB receptor activation.

Conclusion

1-(5-fluoropentyl)-N-8-quinolinyl-1H-indazole-3-carboxamide (5F-THJ-018) is a synthetic cannabinoid that, based on the pharmacology of its close structural analogs, is predicted to be a potent, full agonist at both CB1 and CB2 receptors. Its metabolism is likely to proceed through oxidative defluorination and hydroxylation, followed by glucuronidation. The activation of cannabinoid receptors by 5F-THJ-018 is expected to trigger canonical Gi/o-mediated signaling pathways, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. Further empirical studies are required to definitively establish the quantitative pharmacological profile of this specific compound. This guide provides a robust framework for researchers and drug development professionals to understand and investigate the properties of 5F-THJ-018 and related synthetic cannabinoids.

In Vitro Binding Affinity of THJ-2201 to CB1 and CB2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

THJ-2201, a synthetic cannabinoid, has emerged as a compound of interest within the scientific community due to its potent interactions with the endocannabinoid system. As an analogue of AM-2201, its pharmacological profile is characterized by high-affinity binding to the cannabinoid receptors type 1 (CB1) and type 2 (CB2). This technical guide provides a comprehensive overview of the in vitro binding affinity of THJ-2201, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated pathways and workflows. The information herein is intended to support research, drug development, and forensic analysis involving this compound.

Data Presentation: Quantitative Binding Affinity

The in vitro binding affinity of THJ-2201 for human CB1 and CB2 receptors has been determined through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the ligand's binding affinity, with lower values indicating a stronger interaction. THJ-2201 demonstrates high, nanomolar affinity for both cannabinoid receptor subtypes.

| Compound | Receptor | Ki (nM) | Reference |

| THJ-2201 | CB1 | 1.0 | Presumed to be similar to AM-2201's binding profile.[1][2][3][4] Other sources report a Ki of 1.34 nM.[5][6] |

| THJ-2201 | CB2 | 2.6 | Presumed to be similar to AM-2201's binding profile.[1][2][3][4] Other sources report a Ki of 1.32 nM.[5][6] |

Experimental Protocols: Competitive Radioligand Binding Assay

The following is a representative experimental protocol for determining the in vitro binding affinity of THJ-2201 at CB1 and CB2 receptors, synthesized from established methodologies.

Materials and Reagents

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK-293) cells stably expressing the human CB1 or CB2 receptor.

-

Radioligand: [³H]CP-55,940, a high-affinity, non-selective cannabinoid receptor agonist.

-

Test Compound: THJ-2201, dissolved in a suitable solvent such as DMSO.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing bovine serum albumin (BSA) and protease inhibitors.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Cocktail and Counter: For quantifying radioactivity.

Experimental Procedure

-

Membrane Preparation: The receptor-expressing cell membranes are thawed and homogenized in the assay buffer. Protein concentration is determined using a standard protein assay.

-

Assay Setup: The assay is performed in 96-well plates. Each well contains a final volume of a specified amount, typically 200-250 µL.

-

Incubation:

-

Total Binding: Receptor membranes, radioligand, and assay buffer are combined.

-

Non-specific Binding: Receptor membranes, radioligand, assay buffer, and a high concentration of the non-labeled ligand are combined.

-

Competitive Binding: Receptor membranes, radioligand, and varying concentrations of THJ-2201 are combined.

-

-

Incubation Conditions: The plates are incubated at a controlled temperature (e.g., 30°C or 37°C) for a sufficient duration (e.g., 60-90 minutes) to reach equilibrium.

-

Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a liquid scintillation counter.

Data Analysis

The specific binding is calculated by subtracting the non-specific binding from the total binding. The data from the competitive binding experiments are then analyzed using non-linear regression to determine the IC50 value of THJ-2201 (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizations

Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by a cannabinoid agonist like THJ-2201 binding to the CB1 or CB2 receptor.

Caption: Agonist binding to CB1/CB2 receptors activates Gi/o proteins.

Experimental Workflow for Competitive Binding Assay

This diagram outlines the key steps involved in the competitive radioligand binding assay to determine the binding affinity of THJ-2201.

Caption: Workflow for determining Ki of THJ-2201 via radioligand assay.

References

Toxicological Screening of Novel Synthetic Cannabinoids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Novel synthetic cannabinoids (NSCs) represent a rapidly evolving class of psychoactive substances designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. These compounds, often marketed as "herbal incense" or "potpourri," pose a significant public health risk due to their high potency, unpredictable pharmacological profiles, and the potential for severe adverse effects. Unlike THC, which is a partial agonist at cannabinoid receptors, many NSCs are full agonists, leading to a higher potential for toxicity.[1][2] The continuous emergence of new chemical structures, such as 5-Fluoro THJ, necessitates robust and comprehensive toxicological screening to understand their potential for harm and to inform public health and regulatory responses.

This technical guide provides an in-depth overview of the core methodologies and data considerations for the toxicological screening of NSCs, with a focus on compounds structurally related to this compound. Due to the limited direct toxicological data on this compound, this guide will draw upon data from its parent compound, THJ-018, and other relevant analogs to provide a predictive toxicological framework.

Analytical Detection and Characterization

The accurate identification and quantification of NSCs and their metabolites in biological matrices are paramount for both clinical and forensic toxicology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of these compounds due to its high sensitivity and specificity.

Sample Preparation

Biological samples, such as blood, urine, and oral fluid, typically require a sample preparation step to extract the analytes of interest and remove interfering substances. Common extraction techniques include:

-

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids.

-

Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb the analytes, which are then eluted with a suitable solvent.

LC-MS/MS Analysis

Following extraction, the samples are analyzed by LC-MS/MS. The liquid chromatography system separates the different compounds in the sample, which are then introduced into the mass spectrometer for detection and quantification. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for targeted analysis, which provides high selectivity and sensitivity.

In Vitro Toxicological Screening

In vitro assays are essential for the initial assessment of the toxic potential of NSCs. These assays are relatively high-throughput and can provide valuable information on cytotoxicity, genotoxicity, and receptor-mediated effects.

Cytotoxicity Assays

Cytotoxicity assays are used to determine the concentration at which a substance becomes toxic to cells. Commonly used assays include:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, which is an indicator of cell membrane disruption.[3][4]

-

Neutral Red Uptake (NRU) Assay: This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in the lysosomes.

Genotoxicity Assays

Genotoxicity assays are used to assess the potential of a substance to damage genetic material (DNA). The Ames test is a widely used bacterial reverse mutation assay to detect the mutagenic potential of chemical compounds.[5][6]

Receptor Binding Assays

Receptor binding assays are used to determine the affinity and selectivity of a compound for specific receptors, such as the cannabinoid receptors CB1 and CB2. These assays are crucial for understanding the potential psychoactive and physiological effects of NSCs. The binding affinity is typically expressed as the inhibition constant (Ki).[7]

Metabolic Stability Assays

Metabolic stability assays are used to evaluate the rate at which a compound is metabolized by liver enzymes, typically using human liver microsomes or hepatocytes.[8][9] This information is important for predicting the in vivo clearance and potential for drug-drug interactions.

In Vivo Toxicological Screening

In vivo studies in animal models, typically rodents, are necessary to evaluate the systemic toxicity and behavioral effects of NSCs.

Acute Toxicity Studies

Acute toxicity studies are designed to determine the short-term adverse effects of a single high dose of a substance. The median lethal dose (LD50) is a common endpoint in these studies.

Behavioral Pharmacology

The "cannabinoid tetrad" is a battery of four behavioral tests in rodents that are characteristic of cannabinoid activity:

-

Hypomotility: Reduced spontaneous movement.

-

Catalepsy: A state of immobility.

-

Antinociception: Reduced sensitivity to pain.

Other behavioral tests, such as the open-field test and rotarod performance, can provide further information on the effects of NSCs on motor activity, coordination, and anxiety-like behaviors.[12]

Quantitative Toxicological Data

The following tables summarize key quantitative toxicological data for THJ-018 and other relevant novel synthetic cannabinoids.

Table 1: In Vitro Cytotoxicity of THJ-018 in SH-SY5Y Human Neuroblastoma Cells

| Compound | IC50 (µM) |

| THJ-018 | >100 |

Data from a study indicating THJ-018 showed a decrease in cell viability with increasing concentration, in contrast to JWH-018 which showed no decrease in the same concentration range.

Table 2: Receptor Binding Affinities (Ki) of Selected Synthetic Cannabinoids

| Compound | CB1 Ki (nM) | CB2 Ki (nM) |

| Δ⁹-THC | 40.7 | 36.4 |

| JWH-018 | 9.00 | 2.94 |

| AM-2201 | 1.0 | 2.6 |

| UR-144 | 150 | 1.8 |

| CP 55,940 | 0.58 | 0.68 |

| THJ-018 | 5.84 | 4.57 |

Table 3: In Vivo Potency (ED50) of Selected Synthetic Cannabinoids in Rodents

| Compound | Test | Species | ED50 (mg/kg) |

| 4-CN-CUMYL-BUTINACA | Drug Discrimination | Rat | 0.26 |

| 4F-MDMB-BINACA | Drug Discrimination | Rat | 0.019 |

| 5F-CUMYL-P7AICA | Drug Discrimination | Rat | 0.13 |

| EMB-FUBINACA | Drug Discrimination | Rat | 0.13 |

Table 4: Acute Toxicity (LD50) of THJ-2201 (5-Fluoro analog of THJ-018) in Mice

| Compound | Route of Administration | LD50 (mg/kg) |

| THJ-2201 | Oral | 822.20 |

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

-

Cell Seeding: Seed human neuroblastoma cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[3]

-

Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., this compound) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).

-

MTT Incubation: After the exposure period, add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

Cannabinoid Receptor Binding Assay

-

Membrane Preparation: Prepare cell membranes from cells expressing the cannabinoid receptor of interest (e.g., CHO-K1 cells stably expressing human CB1 or CB2 receptors).

-

Assay Buffer: Prepare a binding buffer containing Tris-HCl, MgCl2, and BSA.

-

Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) and increasing concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer.

-

Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Assessment: Cannabinoid Tetrad in Mice

-

Acclimation: Acclimate male ICR mice to the testing room for at least one hour before the experiment.

-

Compound Administration: Administer the test compound or vehicle control via intraperitoneal (i.p.) injection.

-

Hypomotility (Open Field Test): At a predetermined time after injection (e.g., 30 minutes), place the mouse in the center of an open field apparatus and record its locomotor activity for a set period (e.g., 10 minutes).

-

Catalepsy (Bar Test): Place the mouse's forepaws on a horizontal bar raised a few centimeters from the surface. Measure the time the mouse remains in this position.

-

Antinociception (Hot Plate Test): Place the mouse on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a nociceptive response (e.g., hind paw lick or jump).

-

Hypothermia: Measure the rectal temperature of the mouse using a digital thermometer at set time points after injection.

-

Data Analysis: Compare the results of the treated groups to the vehicle control group for each of the four measures.

Signaling Pathways and Experimental Workflows

Cannabinoid Receptor Signaling

Novel synthetic cannabinoids primarily exert their effects by acting as agonists at the CB1 and CB2 cannabinoid receptors, which are G-protein coupled receptors (GPCRs).

Caption: Cannabinoid receptor signaling pathway.

In Vitro Cytotoxicity Workflow

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a novel synthetic cannabinoid.

Caption: In vitro cytotoxicity screening workflow.

In Vivo Behavioral Screening Workflow

This diagram outlines the process for conducting in vivo behavioral screening of a novel synthetic cannabinoid in a rodent model.

Caption: In vivo behavioral screening workflow.

Conclusion

The toxicological screening of novel synthetic cannabinoids like this compound is a complex but critical endeavor for public health and safety. This guide has outlined a comprehensive approach that combines analytical chemistry, in vitro assays, and in vivo studies to characterize the potential risks associated with these emerging substances. The lack of specific data for many new compounds underscores the importance of a class-based approach, utilizing data from structurally similar analogs to make informed predictions about toxicity. As the landscape of NSCs continues to evolve, the methodologies described herein will be essential for researchers, scientists, and drug development professionals in their efforts to understand and mitigate the potential harm caused by these potent and unpredictable compounds.

References

- 1. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro assessment of the cytotoxic, genotoxic and oxidative stress effects of the synthetic cannabinoid JWH-018 in human SH-SY5Y neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]

- 5. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 6. criver.com [criver.com]

- 7. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mercell.com [mercell.com]

- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 10. Tetrad test - Wikipedia [en.wikipedia.org]

- 11. Understanding Cannabinoid Psychoactivity with Mouse Genetic Models | PLOS Biology [journals.plos.org]

- 12. Behavioral, biochemical and histopathological toxic profiles induced by sub-chronic cannabimimetic WIN55, 212–2 administration in mice - PMC [pmc.ncbi.nlm.nih.gov]

An Exploratory Analysis of the Physiological Effects of 5F-THJ-018: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploratory analysis of the anticipated physiological effects of 5F-THJ-018, a synthetic cannabinoid of the indazole class. Due to a lack of direct empirical data on 5F-THJ-018, this report synthesizes information from its non-fluorinated parent compound, THJ-018, and analogous fluorinated synthetic cannabinoids to project its pharmacological profile. This guide includes projected receptor binding affinities, anticipated in vivo effects, detailed experimental protocols for empirical validation, and a visualization of the canonical cannabinoid receptor signaling pathway. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

Synthetic cannabinoids represent a vast and structurally diverse class of psychoactive substances. 5F-THJ-018 is the N-(5-fluoropentyl) analog of THJ-018, which itself is an analog of the well-characterized synthetic cannabinoid JWH-018, with the indole core substituted for an indazole base. The addition of a terminal fluorine atom to the pentyl chain is a common modification in clandestine laboratories, often intended to alter the pharmacological properties of the compound. This guide aims to provide a foundational understanding of the expected physiological effects of 5F-THJ-018 to inform future research and drug development efforts.

Predicted Pharmacological Profile

The physiological effects of 5F-THJ-018 are predicted to be mediated by its interaction with the cannabinoid receptors, primarily the CB1 receptor found in the central nervous system and the CB2 receptor, predominantly located in the periphery and on immune cells.

Receptor Binding Affinity

Based on the known binding affinities of THJ-018 and its fluorinated analog THJ-2201, it is anticipated that 5F-THJ-018 will exhibit high affinity for both CB1 and CB2 receptors, likely in the low nanomolar range. The terminal fluorination of the N-pentyl chain generally increases binding affinity for the CB1 receptor[1][2].

| Compound | CB1 Receptor Binding Affinity (Kᵢ, nM) | CB2 Receptor Binding Affinity (Kᵢ, nM) |

| THJ-018 | 5.84 | 4.57 |

| THJ-2201 (5-fluoropentyl analog) | 1.34 | 1.32 |

| 5F-THJ-018 (Projected) | ~1-2 | ~1-3 |

Table 1: Known and Projected Cannabinoid Receptor Binding Affinities.

In Vivo Physiological Effects

As a potent agonist at the CB1 receptor, 5F-THJ-018 is expected to produce a characteristic suite of physiological and behavioral effects in animal models, commonly referred to as the "cannabinoid tetrad": hypothermia, catalepsy, analgesia, and hypomotility. While fluorination often increases in vitro potency, in vivo effects can be more complex and may not directly correlate with increased binding affinity[1]. Studies comparing JWH-018 and its fluorinated analog AM-2201 have shown that the in vivo potency for inducing hypothermia was not significantly increased and was even slightly lower for the fluorinated compound[1].

| Physiological Effect | Anticipated Observation for 5F-THJ-018 |

| Hypothermia | Dose-dependent decrease in core body temperature. |

| Catalepsy | Dose-dependent increase in immobility. |

| Analgesia | Dose-dependent increase in pain threshold. |

| Hypomotility | Dose-dependent decrease in spontaneous locomotor activity. |

Table 2: Predicted In Vivo Physiological Effects of 5F-THJ-018 based on the Cannabinoid Tetrad.

Experimental Protocols

To empirically determine the physiological effects of 5F-THJ-018, the following experimental protocols are recommended.

Radioligand Binding Assay for CB1 and CB2 Receptors

This protocol is designed to determine the binding affinity (Kᵢ) of 5F-THJ-018 for the human CB1 and CB2 receptors.

Materials:

-

HEK293 cells stably expressing human CB1 or CB2 receptors

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

-

Radioligand (e.g., [³H]CP-55,940)

-

Non-specific binding control (e.g., WIN 55,212-2)

-

5F-THJ-018

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Culture and harvest HEK293 cells expressing either hCB1 or hCB2 receptors. Homogenize the cells in cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

Competition Binding Assay: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of 5F-THJ-018. For determining non-specific binding, add a high concentration of a known cannabinoid agonist like WIN 55,212-2.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes to allow for competitive binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of 5F-THJ-018 that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Cannabinoid Tetrad Assay in Mice

This protocol assesses the in vivo cannabimimetic effects of 5F-THJ-018.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

5F-THJ-018 dissolved in an appropriate vehicle (e.g., a mixture of ethanol, Tween 80, and saline)

-

Rectal probe for temperature measurement

-

Horizontal bar for catalepsy assessment

-

Open field arena for locomotor activity measurement

-

Tail-flick or hot plate apparatus for analgesia testing

Procedure:

-

Acclimation: Acclimate the mice to the testing room and equipment for at least 60 minutes before the experiment.

-

Drug Administration: Administer 5F-THJ-018 or vehicle via intraperitoneal (i.p.) injection.

-

Hypothermia: Measure the core body temperature using a rectal probe at baseline and at set time points (e.g., 30, 60, 90, and 120 minutes) after injection.

-

Catalepsy (Bar Test): At the same time points, place the mouse's forepaws on a horizontal bar raised 3.5 cm from the surface. Measure the time the mouse remains immobile, with a cut-off of 60 seconds.

-

Hypomotility (Open Field Test): Place the mouse in the center of an open field arena and record its locomotor activity (e.g., distance traveled, line crossings) for a set duration (e.g., 10 minutes) at a specific time point post-injection (e.g., 30 minutes).

-

Analgesia (Tail-Flick Test): At a designated time point, measure the latency of the mouse to flick its tail from a radiant heat source.

-

Data Analysis: Analyze the data for each component of the tetrad using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of 5F-THJ-018 to the vehicle control.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular pathway and experimental workflows discussed in this guide.

Figure 1: Canonical CB1 Receptor Signaling Pathway.

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Figure 3: Experimental Workflow for In Vivo Cannabinoid Tetrad Assay.

Conclusion

While direct experimental data on 5F-THJ-018 is currently unavailable, this technical guide provides a robust, data-driven framework for understanding its likely physiological effects. The predictions herein are based on the well-established structure-activity relationships of synthetic cannabinoids, particularly the effects of N-pentyl fluorination. It is projected that 5F-THJ-018 is a potent, full agonist at both CB1 and CB2 receptors, with an in vivo profile characteristic of centrally-acting cannabinoids. The provided experimental protocols offer a clear path for the empirical validation of these predictions. This guide serves as a critical resource for researchers initiating studies on 5F-THJ-018, enabling informed experimental design and a deeper understanding of its potential physiological impact.

References

Initial Characterization of THJ-2201 Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial characterization of metabolites of THJ-2201, a synthetic cannabinoid. THJ-2201 undergoes extensive phase I and phase II metabolism, primarily through oxidative defluorination, hydroxylation, and glucuronidation. This document summarizes the metabolic pathways, presents available data on the identified metabolites, and details the experimental protocols used for their characterization. The information is intended to support researchers, scientists, and drug development professionals in understanding the biotransformation of THJ-2201.

Introduction

THJ-2201 is an indazole-based synthetic cannabinoid that has been identified as a potent agonist of the CB1 and CB2 receptors. Like many synthetic cannabinoids, THJ-2201 is extensively metabolized in the body, making the parent compound often undetectable in biological samples shortly after intake. Therefore, understanding its metabolism is crucial for developing reliable analytical methods for detecting its use and for assessing the potential biological activity and toxicity of its metabolites. This guide focuses on the initial in vitro characterization of THJ-2201 metabolites using human liver microsomes and hepatocytes.

Metabolic Pathways of THJ-2201

The metabolism of THJ-2201 is complex, involving multiple enzymatic reactions. In vitro studies have identified several key metabolic pathways. After incubation with human hepatocytes, 27 metabolites of THJ-2201 were identified.[1][2] The major metabolic transformations observed are:

-

Oxidative Defluorination: This is a predominant metabolic pathway for THJ-2201, leading to the formation of an alcohol, which is then further oxidized.[1][3][4]

-

Monohydroxylation: Hydroxylation occurs at various positions on the molecule, including the naphthyl moiety and the pentyl chain.[3]

-

Carboxylation: Further oxidation of hydroxylated metabolites leads to the formation of carboxylic acid derivatives.[1]

-

Glucuronidation: Phase II metabolism involves the conjugation of hydroxylated metabolites with glucuronic acid.[1]

-

Dihydrodiol Formation: The formation of dihydrodiol on the naphthalene part of the molecule has also been observed.[1][2]

The cytochrome P450 enzymes CYP2B6, CYP2C19, CYP3A4, and CYP3A5 have been identified as significant contributors to the in vitro metabolism of THJ-2201.[3]

Visualizing the Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of THJ-2201.

Data Presentation: Identified Metabolites of THJ-2201

The following table summarizes the key metabolites of THJ-2201 identified in human hepatocyte incubation studies. Due to the lack of quantitative standards in most initial characterization studies, the data is presented qualitatively based on reported observations.

| Metabolite ID (Example) | Metabolic Transformation | Detected In | Relative Abundance | Reference |

| THJ-018 pentanoic acid (F25) | Oxidative defluorination and subsequent carboxylation | Human Hepatocytes | Most Abundant | [2][5] |

| 5'-OH-THJ-018 (F26) | Oxidative defluorination | Human Hepatocytes | Most Abundant | [2][5] |

| Monohydroxylated metabolites | Monohydroxylation on naphthyl moiety or pentyl chain | Human Liver Microsomes, Human Hepatocytes | Major | [1][3] |

| Dihydrodiol metabolites | Dihydrodiol formation on naphthalene moiety | Human Hepatocytes | Observed | [1][2] |

| Glucuronidated metabolites | Glucuronidation of hydroxylated metabolites | Human Hepatocytes | Observed | [1] |

Experimental Protocols

The characterization of THJ-2201 metabolites has primarily been achieved through in vitro experiments using human liver microsomes and hepatocytes, followed by analysis with high-resolution mass spectrometry.

In Vitro Incubation with Human Hepatocytes

This protocol provides a general outline for the incubation of THJ-2201 with human hepatocytes to generate metabolites.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte incubation medium (e.g., Williams' Medium E with supplements)

-

THJ-2201 stock solution (in a suitable solvent like DMSO or methanol)

-

24-well plates

-

Incubator (37°C, 5% CO2)

-

Acetonitrile (ice-cold)

-

Centrifuge

Procedure:

-

Thaw cryopreserved human hepatocytes according to the supplier's protocol.

-

Seed the hepatocytes in a 24-well plate at a density of approximately 1.0 × 10^6 cells/mL.

-

Allow the cells to attach and recover in the incubator for a specified period.

-

Prepare the incubation solution by diluting the THJ-2201 stock solution in the hepatocyte medium to a final concentration of 10 μmol/L.

-

Remove the medium from the cells and add the THJ-2201 incubation solution.

-

Incubate the plate at 37°C with 5% CO2 for 3 hours.[1]

-

To terminate the reaction, add an equal volume of ice-cold acetonitrile to each well.

-

Scrape the cells and transfer the mixture to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 15,000 x g) for 5-10 minutes at 4°C to precipitate proteins.

-

Collect the supernatant for LC-HRMS analysis.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for metabolite identification.

LC-HRMS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

High-Resolution Mass Spectrometer (HR-MS), such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument.

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is employed, starting with a low percentage of mobile phase B, which is gradually increased to elute the metabolites.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Data Acquisition: Data is acquired in full scan mode to detect all ions and in information-dependent acquisition (IDA) or data-dependent acquisition (DDA) mode to trigger product ion scans for fragmentation and structural elucidation of potential metabolites.

-

Mass Defect Filtering: This can be used to selectively trigger fragmentation for compounds that have a specific mass defect, which is common for synthetic cannabinoids.[1]

Conclusion

The initial characterization of THJ-2201 metabolism reveals a complex biotransformation process leading to numerous metabolites. The primary pathways involve oxidative defluorination, hydroxylation, and subsequent conjugation reactions. The identification of these metabolites is critical for forensic and clinical toxicology to confirm exposure to THJ-2201. Further research, including the synthesis of reference standards and quantitative analysis in authentic biological samples, is necessary to fully elucidate the pharmacokinetic profile and potential toxicity of THJ-2201 and its metabolites.

References

- 1. High-Resolution Mass Spectrometry for Characterizing the Metabolism of Synthetic Cannabinoid THJ-018 and Its 5-Fluoro Analog THJ-2201 after Incubation in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jdc.jefferson.edu [jdc.jefferson.edu]

- 3. Phase I metabolic profiling of the synthetic cannabinoids THJ-018 and THJ-2201 in human urine in comparison to human liver microsome and cytochrome P450 isoenzyme incubation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

5-Fluoro THJ: An In-Depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro THJ, also known as 5F-THJ, THJ-2201, and 1-(5-fluoropentyl)-N-8-quinolinyl-1H-indazole-3-carboxamide, is a synthetic cannabinoid of the indazole class. As with many novel psychoactive substances, a thorough understanding of its stability and degradation is crucial for forensic analysis, toxicological studies, and the development of potential therapeutic applications. This technical guide provides a comprehensive overview of the known stability characteristics and degradation pathways of this compound, supported by experimental data and methodologies.

Chemical Stability

The stability of this compound is influenced by storage conditions, particularly temperature. As a crystalline solid, it exhibits considerable long-term stability when stored under appropriate conditions.

Table 1: Chemical Stability of this compound

| Parameter | Condition | Stability | Data Source |

| Physical Form | Crystalline Solid | ≥ 5 years | --INVALID-LINK-- |

| Storage Temperature | -20°C | ≥ 5 years | --INVALID-LINK-- |

While specific studies on the effects of pH, light, and various solvents on the chemical stability of this compound are not extensively available, data from related synthetic cannabinoids, particularly those with a 5-fluoropentyl moiety, suggest that the compound may be susceptible to degradation under anything other than frozen conditions. For instance, the synthetic cannabinoid XLR-11, which also contains a 5-fluoropentyl group, has been shown to degrade significantly at ambient (22°C) and refrigerated (4°C) temperatures in biological matrices.[1] This suggests that the 5-fluoropentyl chain may be a point of instability in these molecules. Therefore, it is strongly recommended that all samples containing this compound, whether in solid form or in solution, be stored at -20°C to ensure their integrity.

Degradation Pathways

The degradation of this compound has been primarily studied in the context of its metabolism in biological systems. In vitro studies using human hepatocytes have revealed extensive metabolic transformation, leading to a variety of degradation products. The primary degradation pathways are oxidative defluorination, hydroxylation, and subsequent conjugation with glucuronic acid.[2]

Metabolic Degradation in Human Hepatocytes

Incubation of this compound with human hepatocytes results in the formation of numerous metabolites. The major metabolic pathways identified are:

-

Oxidative Defluorination and Carboxylation: This is a predominant pathway where the fluorine atom on the pentyl chain is replaced by a hydroxyl group, which is then further oxidized to a carboxylic acid.[2]

-

Hydroxylation: Hydroxyl groups can be added to various positions on the molecule, including the N-pentyl chain and the quinoline ring system.

-

Glucuronidation: The hydroxylated metabolites can then undergo conjugation with glucuronic acid, a common phase II metabolic reaction that increases water solubility and facilitates excretion.[2]

-

Dihydrodiol Formation: Dihydroxylation on the naphthalene moiety (present in the related compound THJ-018) has been observed, and similar reactions may occur on the quinoline ring of this compound.[2]

Metabolic Degradation Pathways of this compound.

Experimental Protocols

In Vitro Metabolic Stability Assay in Human Hepatocytes

This protocol outlines a general procedure for assessing the metabolic stability of this compound using human hepatocytes.

1. Materials and Reagents:

-

This compound

-

Cryopreserved human hepatocytes

-

Hepatocyte incubation medium (e.g., Williams' Medium E with supplements)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Internal standard (e.g., a deuterated analog of this compound)

2. Hepatocyte Incubation:

-

Thaw cryopreserved human hepatocytes according to the supplier's instructions.

-

Determine cell viability and concentration using a suitable method (e.g., trypan blue exclusion).

-

Dilute the hepatocyte suspension to the desired cell density (e.g., 1 x 10^6 viable cells/mL) in pre-warmed incubation medium.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it with incubation medium to the desired final concentration (e.g., 10 µM).

-

Initiate the incubation by adding the this compound solution to the hepatocyte suspension.

-

Incubate the mixture at 37°C in a humidified incubator with 5% CO2 for a specified time period (e.g., 3 hours).

-

At various time points (e.g., 0, 15, 30, 60, 120, 180 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the metabolic activity by adding the aliquot to a tube containing ice-cold acetonitrile (e.g., a 1:2 ratio of sample to acetonitrile) and the internal standard.

-

Vortex the samples and centrifuge to pellet the protein.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the parent compound from its metabolites (e.g., starting with 95% A, ramping to 95% B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis of the parent compound and targeted metabolites, and full scan or product ion scan for identification of unknown metabolites.

-

MRM Transitions: Specific precursor-to-product ion transitions should be optimized for this compound and its expected metabolites.

-

Experimental Workflow for In Vitro Metabolism Study.

Conclusion

The stability of this compound is highly dependent on temperature, with long-term stability observed only under frozen conditions. Its degradation in biological systems is extensive, primarily proceeding through oxidative defluorination, hydroxylation, and glucuronidation. The provided experimental protocol offers a framework for further investigation into its metabolic fate. A comprehensive understanding of these stability and degradation characteristics is essential for accurate analytical detection and for elucidating the full toxicological and pharmacological profile of this synthetic cannabinoid. Further research into its chemical stability under various environmental stressors is warranted to provide a more complete picture for forensic and research applications.

References

- 1. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-Resolution Mass Spectrometry for Characterizing the Metabolism of Synthetic Cannabinoid THJ-018 and Its 5-Fluoro Analog THJ-2201 after Incubation in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 5-Fluoro THJ using Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the sensitive and selective quantitative analysis of 5-Fluoro THJ (also known as THJ-2201), a synthetic cannabinoid, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis. The provided experimental protocols are based on established methods for the analysis of synthetic cannabinoids. Quantitative data, including characteristic mass fragments, are summarized for clear reference. Additionally, a graphical representation of the experimental workflow is provided to guide researchers through the process.

Introduction

This compound is a potent synthetic cannabinoid that poses a significant challenge for forensic and clinical laboratories. Accurate and reliable analytical methods are crucial for its detection and quantification in various sample types. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the identification of synthetic cannabinoids. This protocol provides a detailed workflow for the analysis of this compound, ensuring high sensitivity and specificity.

Experimental Protocol

This protocol is a representative method and may require optimization based on the specific matrix and instrumentation.

Sample Preparation (Solid-Phase Extraction - SPE)

Solid-phase extraction is a common technique for the purification and concentration of analytes from complex matrices like blood or urine.[1][2]

-

Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.[1]

-

Sample Loading: Mix 1 mL of the biological sample (e.g., plasma, urine) with 1 mL of a 100 mM sodium acetate buffer (pH 5). Load the mixture onto the conditioned SPE cartridge.[1]

-

Washing: Wash the cartridge with 2 mL of 5% acetonitrile in water to remove interferences.[1]

-